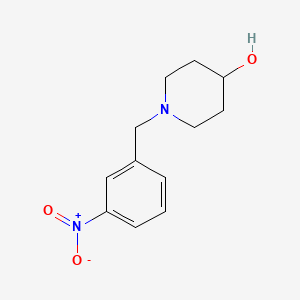
1-(3-Nitro-benzyl)-piperidin-4-ol
描述
1-(3-Nitro-benzyl)-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a hydroxyl group at the fourth position and a 3-nitrobenzyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-benzyl)-piperidin-4-ol can be achieved through a multi-step process:
Nitration of Benzyl Alcohol: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzyl alcohol.
Formation of 3-Nitrobenzyl Chloride: The 3-nitrobenzyl alcohol is then converted to 3-nitrobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation of Piperidin-4-ol: Finally, the 3-nitrobenzyl chloride reacts with piperidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Nitro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, Fe in acidic conditions, or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of 1-(3-Nitro-benzyl)-piperidin-4-one.
Reduction: Formation of 1-(3-Amino-benzyl)-piperidin-4-ol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
1-(3-Nitro-benzyl)-piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the effects of nitrobenzyl and piperidinyl groups on biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(3-Nitro-benzyl)-piperidin-4-ol depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Neurological Effects: The piperidine ring can interact with neurotransmitter receptors or enzymes, modulating their activity and potentially leading to therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
1-(4-Nitro-benzyl)-piperidin-4-ol: Similar structure but with the nitro group at the fourth position on the benzyl ring.
1-(3-Amino-benzyl)-piperidin-4-ol: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-piperidin-4-ol: Lacks the nitro substituent on the benzyl ring.
Uniqueness
1-(3-Nitro-benzyl)-piperidin-4-ol is unique due to the presence of both a nitro group and a piperidine ring, which can confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets, making this compound versatile for various applications.
属性
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8,12,15H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXFSRPVGCDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
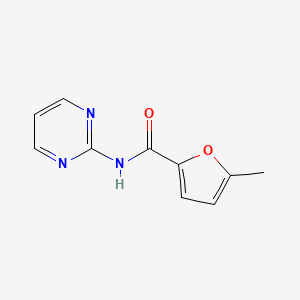
![2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5631973.png)

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
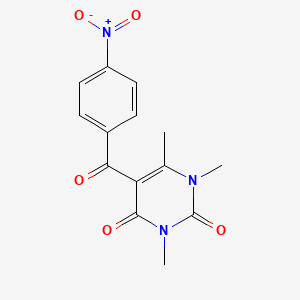
![N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
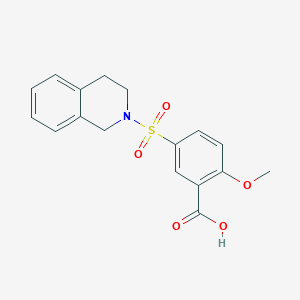
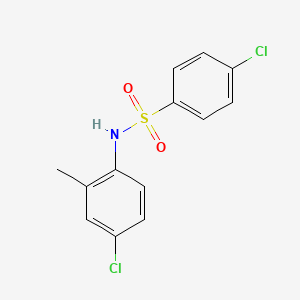
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine](/img/structure/B5632021.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)
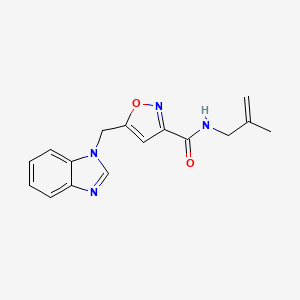
![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)
